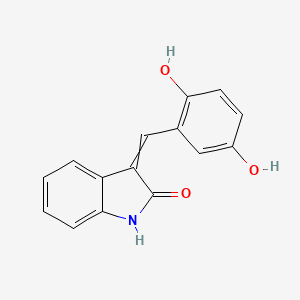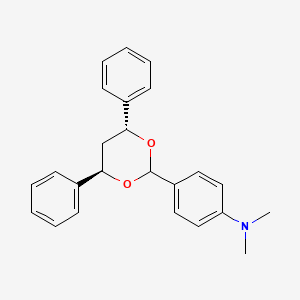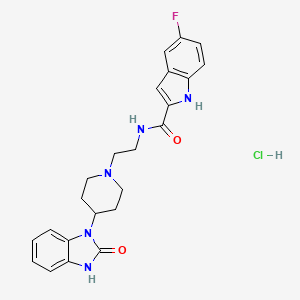
FIPI 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FIPI hydrochloride is a potent Phospholipase D (PLD) inhibitor . The signaling enzyme Phospholipase D (PLD) and the lipid second messenger phosphatidic acid (PA) generated by PLD are implicated in many cell biological processes including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Molecular Structure Analysis
FIPI hydrochloride has an empirical formula of C23H24FN5O2·HCl · xH2O and a molecular weight of 457.93 (anhydrous basis) . The SMILES string representation of its structure isO.Cl.Fc1ccc2 [nH]c (cc2c1)C (=O)NCCN3CCC (CC3)N4C (=O)Nc5ccccc45 . Physical and Chemical Properties Analysis
FIPI hydrochloride is a powder that is off-white in color . It is soluble in DMSO at concentrations greater than 20 mg/mL . It should be stored in a desiccated condition at temperatures between 2-8°C .科学的研究の応用
ホスホリパーゼD(PLD)阻害
FIPI 塩酸塩は、ホスホリパーゼD(PLD)の強力な阻害剤であり、PLD1およびPLD2に対してそれぞれ約25 nMおよび20 nMのIC50を有しています . PLDは、多くの細胞生物学的プロセスに関与するシグナル伝達酵素です .
細胞シグナル伝達経路
FIPI 塩酸塩は、PLD1およびPLD2の活性に依存する細胞シグナル伝達経路の研究に使用されます . これにより、研究者はこれらの経路がどのように機能し、治療目的のためにどのように操作できるかを理解することができます .
細胞プロセス
FIPI 塩酸塩は、PLD1およびPLD2の活性に依存するさまざまな細胞プロセスの研究にも使用されます . これには、細胞増殖、分化、遊走などのプロセスが含まれます .
細胞の異常
FIPI 塩酸塩を含む研究は、PLD1およびPLD2に依存する細胞の異常に関する洞察を提供することができます . これは、細胞調節がしばしば混乱しているがんなどの病気の研究に特に役立ちます .
F-アクチン細胞骨格の再編成
FIPI 塩酸塩は、F-アクチン細胞骨格の再編成のPLD調節を阻害します . これは、細胞の形状、移動、および分裂に影響を与える可能性があり、細胞生物学のこれらの側面を研究するための貴重なツールになります
作用機序
Target of Action
FIPI hydrochloride is a potent inhibitor of Phospholipase D (PLD) . The primary targets of FIPI hydrochloride are PLD1 and PLD2 . These enzymes play a crucial role in many cell biological processes, including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Mode of Action
FIPI hydrochloride interacts with its targets, PLD1 and PLD2, by blocking their activity . It does this rapidly, inhibiting in vivo phosphatidic acid (PA) production with subnanomolar potency . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cell’s biochemical processes .
Biochemical Pathways
The inhibition of PLD1 and PLD2 by FIPI hydrochloride affects several biochemical pathways. The most notable of these is the disruption of the lipid second messenger phosphatidic acid (PA) generated by PLD . This disruption can affect various cellular processes, including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Pharmacokinetics
It is known that fipi hydrochloride is soluble in dmso , which suggests that it could be well-absorbed in the body
Result of Action
The inhibition of PLD1 and PLD2 by FIPI hydrochloride leads to several molecular and cellular effects. It inhibits PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . These effects suggest that FIPI hydrochloride could have potential therapeutic applications for autoimmune diseases and cancer metastasis .
Action Environment
It is known that fipi hydrochloride should be stored at 2-8°c , indicating that temperature could affect its stability
Safety and Hazards
将来の方向性
FIPI hydrochloride has been used in studies to understand cell signaling pathways, cell processes, and cell dysregulations that depend upon phospholipase D1 (PLD1) and phospholipase D2 (PLD2) activities . A study has also been conducted to construct a novel liposome delivery system co-loading FIPI hydrochloride in combination with an antitumor drug for anti-metastasis .
生化学分析
Biochemical Properties
FIPI hydrochloride interacts with the enzymes phospholipase D1 (PLD1) and phospholipase D2 (PLD2), inhibiting their activities . The nature of these interactions involves the binding of FIPI hydrochloride to these enzymes, thereby preventing them from catalyzing the hydrolysis of phosphatidylcholine to phosphatidic acid .
Cellular Effects
FIPI hydrochloride has been shown to influence cell function by inhibiting PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . It has potential utility as a therapeutic for autoimmunity and cancer metastasis . In human breast cancer cells, FIPI hydrochloride potently blocks EGF-induced calcium signaling .
Molecular Mechanism
FIPI hydrochloride exerts its effects at the molecular level by binding to PLD1 and PLD2, inhibiting their activities . This results in a decrease in the production of phosphatidic acid, a lipid second messenger implicated in many cell biological processes including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Temporal Effects in Laboratory Settings
It is known that FIPI hydrochloride rapidly blocks in vivo PA production .
Metabolic Pathways
FIPI hydrochloride is involved in the phospholipase D pathway, where it interacts with the enzymes PLD1 and PLD2 . The inhibition of these enzymes by FIPI hydrochloride can affect metabolic flux and metabolite levels.
Subcellular Localization
It is known that FIPI hydrochloride does not affect PLD subcellular localization .
特性
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQCDOCYPGJJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
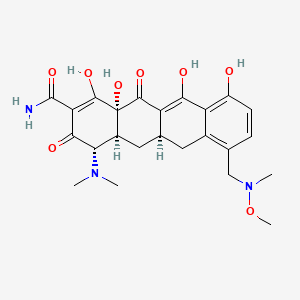
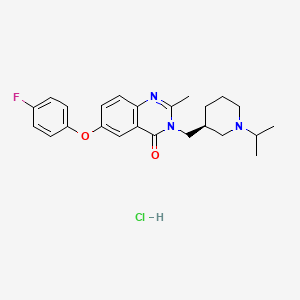
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

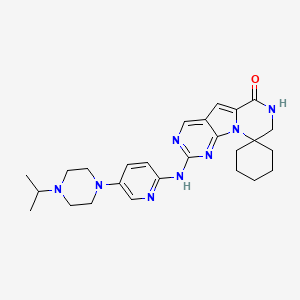

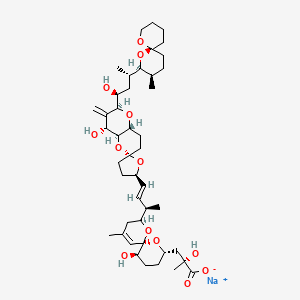
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

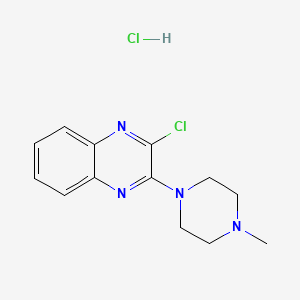
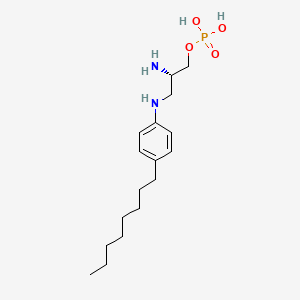
![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
